REACTION_SMILES
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[CH3:1][CH:2]1[NH:3][CH:4]([CH3:8])[CH2:5][NH:6][CH2:7]1.[NH2:9][S:10]([NH2:11])(=[O:12])=[O:13].[O:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1>>[CH3:1][CH:2]1[NH:3][CH:4]([CH3:8])[CH2:5][N:6]([S:10]([NH2:9])(=[O:12])=[O:13])[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CNCC(C)N1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NS(N)(=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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CC1CN(S(N)(=O)=O)CC(C)N1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][CH:2]1[NH:3][CH:4]([CH3:8])[CH2:5][NH:6][CH2:7]1.[NH2:9][S:10]([NH2:11])(=[O:12])=[O:13].[O:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1>>[CH3:1][CH:2]1[NH:3][CH:4]([CH3:8])[CH2:5][N:6]([S:10]([NH2:9])(=[O:12])=[O:13])[CH2:7]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC1CNCC(C)N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NS(N)(=O)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CN(S(N)(=O)=O)CC(C)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |